molecular formula C5H4ClNS2 B2549785 5-Chlorothiophene-2-carbothioamide CAS No. 85347-12-2

5-Chlorothiophene-2-carbothioamide

Cat. No.: B2549785
CAS No.: 85347-12-2
M. Wt: 177.66
InChI Key: MLOPLHLFVKWWEM-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carbothioamide is an organic compound with the molecular formula C5H4ClNS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiophene-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-chlorothiophene-2-sulfoxide or 5-chlorothiophene-2-sulfone, while substitution can produce various 5-substituted thiophene derivatives.

Scientific Research Applications

5-Chlorothiophene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chlorothiophene-2-carbothioamide involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carbothioamide: Similar structure but with a bromine atom instead of chlorine.

    5-Iodothiophene-2-carbothioamide: Contains an iodine atom in place of chlorine.

    5-Methylthiophene-2-carbothioamide: Has a methyl group instead of a halogen.

Uniqueness

5-Chlorothiophene-2-carbothioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

5-chlorothiophene-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPLHLFVKWWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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